molecular formula C7H11NO3S B3387200 (3S)-6,6-dimethyl-5-oxothiomorpholine-3-carboxylic acid CAS No. 79438-16-7

(3S)-6,6-dimethyl-5-oxothiomorpholine-3-carboxylic acid

Cat. No. B3387200
CAS RN: 79438-16-7
M. Wt: 189.23 g/mol
InChI Key: GWMBJMYQZAVSRN-SCSAIBSYSA-N
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Description

The description of a chemical compound usually includes its molecular formula, structure, and other identifiers like CAS number. It may also include the compound’s occurrence in nature or its applications .


Synthesis Analysis

This involves detailing the chemical reactions used to synthesize the compound. It may include the starting materials, reagents, catalysts, and conditions of the reaction .


Molecular Structure Analysis

The molecular structure of a compound can be analyzed using various spectroscopic techniques like NMR, IR, UV-Vis, etc. These techniques can provide information about the connectivity of atoms, functional groups, and the 3D arrangement of atoms in the molecule .


Chemical Reactions Analysis

This involves studying the reactions that the compound undergoes. It includes understanding the reactivity of the compound, the conditions under which it reacts, and the products formed .


Physical And Chemical Properties Analysis

This includes studying properties like melting point, boiling point, solubility, density, reactivity, etc. These properties can often be predicted based on the compound’s structure and are confirmed through experiments .

Scientific Research Applications

Liquid-Liquid Extraction of Carboxylic Acids

Carboxylic acids are crucial in the production of bio-based plastics, stemming from their fermentative production routes. The removal of these acids from aqueous streams is often achieved through liquid-liquid extraction (LLX), employing solvents like ionic liquids and traditional amines. This method facilitates the recovery of carboxylic acids, which are essential intermediates in synthesizing bio-based materials (Sprakel & Schuur, 2019).

Biocatalyst Inhibition by Carboxylic Acids

Carboxylic acids, recognized for their versatility as biorenewable chemicals, can inhibit microbes like Escherichia coli and Saccharomyces cerevisiae at certain concentrations, despite their potential as precursors for industrial chemicals. Understanding the mechanisms of inhibition can lead to metabolic engineering strategies to enhance microbial robustness for industrial applications (Jarboe et al., 2013).

Anticancer Potential of Cinnamic Acid Derivatives

Cinnamic acid and its derivatives have shown promise in anticancer research due to their chemical flexibility, allowing for various modifications to enhance their therapeutic efficacy. This highlights the potential of carboxylic acid derivatives in medicinal chemistry and drug development (De et al., 2011).

Antioxidant, Antibacterial, and Pharmacological Roles of Chlorogenic Acid

Chlorogenic Acid (CGA) exemplifies the diverse biological activities of carboxylic acid derivatives, including antioxidant, antibacterial, and pharmacological effects. CGA's ability to modulate lipid and glucose metabolism underscores the therapeutic potential of carboxylic acids in managing metabolic disorders (Naveed et al., 2018).

Development of Carboxylic Acid Bioisosteres

The exploration of carboxylic acid bioisosteres has been a focal point in drug design, aiming to overcome the limitations associated with carboxylic acid-containing drugs. This research underscores the continuous innovation required to navigate the challenges in medicinal chemistry (Horgan & O’ Sullivan, 2021).

Mechanism of Action

If the compound is biologically active, its mechanism of action is studied. This involves understanding how the compound interacts with biological systems at the molecular level .

Safety and Hazards

Information on the safety and hazards of a compound is usually available in its Material Safety Data Sheet (MSDS). This includes information on the compound’s toxicity, flammability, environmental impact, and safe handling procedures .

properties

IUPAC Name

(3S)-6,6-dimethyl-5-oxothiomorpholine-3-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11NO3S/c1-7(2)6(11)8-4(3-12-7)5(9)10/h4H,3H2,1-2H3,(H,8,11)(H,9,10)/t4-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GWMBJMYQZAVSRN-SCSAIBSYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C(=O)NC(CS1)C(=O)O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1(C(=O)N[C@H](CS1)C(=O)O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11NO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

189.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(3S)-6,6-dimethyl-5-oxothiomorpholine-3-carboxylic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(3S)-6,6-dimethyl-5-oxothiomorpholine-3-carboxylic acid
Reactant of Route 2
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(3S)-6,6-dimethyl-5-oxothiomorpholine-3-carboxylic acid
Reactant of Route 3
(3S)-6,6-dimethyl-5-oxothiomorpholine-3-carboxylic acid
Reactant of Route 4
(3S)-6,6-dimethyl-5-oxothiomorpholine-3-carboxylic acid
Reactant of Route 5
(3S)-6,6-dimethyl-5-oxothiomorpholine-3-carboxylic acid
Reactant of Route 6
(3S)-6,6-dimethyl-5-oxothiomorpholine-3-carboxylic acid

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